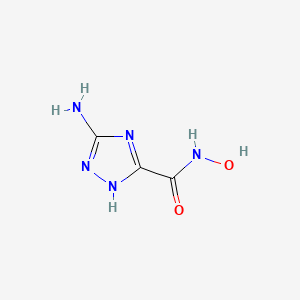

5-amino-N-hydroxy-1H-1,2,4-triazole-3-carboxamide

Description

Properties

IUPAC Name |

3-amino-N-hydroxy-1H-1,2,4-triazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5O2/c4-3-5-1(6-7-3)2(9)8-10/h10H,(H,8,9)(H3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJIMGPCGJBKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)N)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Aminoguanidine with Carbonyl Derivatives

A foundational approach for 1,2,4-triazole synthesis involves the cyclocondensation of aminoguanidine with carbonyl-containing precursors. In a study by RSC Advances, 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were synthesized via two complementary pathways using succinic anhydride and amines. Adapting this methodology, the target compound could theoretically form through the reaction of aminoguanidine hydrochloride with a hydroxy-substituted succinimide intermediate.

For instance, succinic anhydride reacts with hydroxylamine to form N-hydroxysuccinimide, which could subsequently undergo cyclocondensation with aminoguanidine under microwave irradiation (80–120°C, 1–2 h). This pathway leverages the nucleophilicity of hydroxylamine to generate the N-hydroxycarboxamide moiety, while the triazole ring forms via intramolecular cyclization (Figure 1).

Microwave-Assisted Synthesis and Optimization

Role of Microwave Irradiation in Triazole Formation

Microwave irradiation significantly enhances reaction efficiency for triazole derivatives. In the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, microwave conditions (80°C, 1 h) achieved yields of 38–77%, compared to conventional heating. For 5-amino-N-hydroxy-1H-1,2,4-triazole-3-carboxamide, similar conditions could facilitate rapid cyclization while minimizing side reactions.

Reaction Conditions and Solvent Systems

Optimal solvents for triazole formation include ethanol and dimethylformamide (DMF), which stabilize polar intermediates. For example, the cyclization of 2-cyano-N-(3-methoxyphenyl)acetamide with in situ-generated azides in ethanol yielded 56% of the triazole product. Adapting this protocol, hydroxylamine-containing intermediates may require aprotic solvents like DMF to prevent hydrolysis.

Structural Characterization and Tautomerism

NMR and X-Ray Crystallographic Analysis

The annular tautomerism of 1,2,4-triazoles profoundly impacts their reactivity and biological activity. In a study of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, NMR spectroscopy revealed equilibrium between 1H- and 2H-tautomers, with the former predominating in DMSO-d6. X-ray crystallography confirmed planar triazole rings stabilized by intramolecular hydrogen bonds. For the target compound, similar analyses would elucidate the preferred tautomeric form and hydrogen-bonding network.

Key Spectral Signatures

-

1H NMR : The N-hydroxy proton typically resonates at δ 9.5–10.5 ppm as a broad singlet.

-

13C NMR : The carboxamide carbonyl appears near δ 165–170 ppm, while the triazole carbons resonate between δ 145–155 ppm.

Challenges in Introducing the N-Hydroxy Group

Competing Side Reactions

The nucleophilic nature of hydroxylamine poses challenges in regioselective amidation. In reactions with succinic anhydride, hydroxylamine may preferentially attack the carbonyl group rather than the imide nitrogen, leading to hydroxamic acid byproducts. To mitigate this, stepwise protocols—first forming N-hydroxysuccinimide, then reacting with aminoguanidine—are recommended.

Protecting Group Strategies

Temporary protection of the hydroxy group (e.g., as O-silyl or O-benzyl ethers) during cyclization could improve yields. Subsequent deprotection under mild conditions (e.g., TBAF for silyl ethers) would regenerate the N-hydroxy functionality without degrading the triazole core.

Pharmacokinetic Considerations

Impact of the N-Hydroxy Substituent

While pharmacokinetic data for the target compound are unavailable, studies on analogous 1,2,3-triazole-4-carboxamides reveal that N-hydroxy groups enhance aqueous solubility but may reduce metabolic stability. For example, compound 3 (5-amino-1,2,3-triazole-4-carboxamide) exhibited poor stability in mouse liver microsomes due to oxidative metabolism . Introducing a hydroxy group could further increase susceptibility to glucuronidation or sulfation.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-hydroxy-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

Substitution: The amino and hydroxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-amino-N-hydroxy-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-N-hydroxy-1H-1,2,4-triazole-3-carboxamide involves its interaction with biological targets through hydrogen bonding and dipole interactions. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous 1,2,4-triazole-3-carboxamides, focusing on structural variations, synthesis, physicochemical properties, and biological activities.

Table 1: Structural and Functional Group Comparisons

Key Structural Differences and Implications

Ribavirin: The ribofuranosyl group enables incorporation into viral RNA, a mechanism distinct from the target compound’s hydroxycarboxamide, which lacks a sugar moiety .

Eclitasertib : The benzyl group increases lipophilicity, enhancing membrane permeability compared to the hydrophilic hydroxy group in the target compound .

5-(Tetrahydropyran-2-yl) derivative : The tetrahydropyran ring improves metabolic stability but reduces hydrogen-bonding capacity relative to the hydroxy group .

Table 2: Pharmacological Activity Comparison

Activity Insights

- Antiviral vs. Anticancer : Ribavirin’s nucleoside structure targets viral polymerases, while triazole carboxamides like eclitasertib and the tetrahydropyran derivative inhibit kinases or induce apoptosis .

- Potency: The tetrahydropyran derivative’s nanomolar activity suggests superior target affinity compared to eclitasertib’s kinase inhibition, highlighting the impact of substituents on potency .

Physicochemical Properties

- Solubility : The hydroxy group in the target compound enhances aqueous solubility compared to lipophilic analogs like eclitasertib .

- Hydrogen Bonding: The amino and hydroxy groups facilitate crystal packing via N–H···O and O–H···N interactions, as observed in related triazole nitrate hydrates .

- Stability : The hydroxycarboxamide may exhibit pH-dependent tautomerism, akin to 1,2,4-triazole equilibrium states .

Biological Activity

5-Amino-N-hydroxy-1H-1,2,4-triazole-3-carboxamide is a nitrogen-rich heterocyclic compound belonging to the triazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of 5-amino-N-hydroxy-1H-1,2,4-triazole-3-carboxamide can be represented as follows:

- IUPAC Name : 5-amino-N-hydroxy-1H-1,2,4-triazole-3-carboxamide

- Molecular Formula : C4H7N5O2

- CAS Number : 199292-01-8

This compound features a triazole ring with an amino group and a hydroxyl group that contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. The compound 5-amino-N-hydroxy-1H-1,2,4-triazole-3-carboxamide has been studied for its effectiveness against various pathogens.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Tested Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| 5-amino-N-hydroxy-1H-1,2,4-triazole-3-carboxamide | C. albicans | 8 µg/mL |

These findings suggest that the compound exhibits promising antimicrobial activity, particularly against Candida albicans.

Anticancer Activity

The anticancer potential of 5-amino-N-hydroxy-1H-1,2,4-triazole-3-carboxamide has been explored in various studies. A notable study demonstrated that this compound could induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.

Case Study: Induction of Apoptosis in Cancer Cells

In a study involving human breast cancer cell lines (MCF-7), treatment with 5-amino-N-hydroxy-1H-1,2,4-triazole-3-carboxamide resulted in:

- IC50 Value : 15 µM

- Mechanism : Activation of caspase pathways leading to programmed cell death.

This suggests that the compound may serve as a lead candidate for further development in cancer therapeutics.

The biological activity of 5-amino-N-hydroxy-1H-1,2,4-triazole-3-carboxamide is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The hydroxyl group can form hydrogen bonds with active sites on enzymes.

- Cell Membrane Interaction : The triazole ring may disrupt cellular membranes in pathogens.

- Signal Transduction Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis.

Research Findings and Future Directions

Recent studies have focused on optimizing the pharmacological properties of triazole derivatives to enhance their therapeutic efficacy. For instance:

- Improved Solubility : Modifications to the side chains of triazole compounds have been shown to increase aqueous solubility.

- Reduced Toxicity : Structural modifications aim to minimize off-target effects while maintaining biological activity.

Further research is necessary to explore the full potential of 5-amino-N-hydroxy-1H-1,2,4-triazole-3-carboxamide as a therapeutic agent. Investigations into its pharmacokinetics and long-term effects are crucial for establishing safety profiles.

Q & A

Q. How do triazole-hydroxamic acids compare to other zinc-binding pharmacophores in histone deacetylase (HDAC) inhibition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.